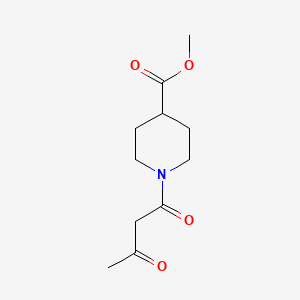

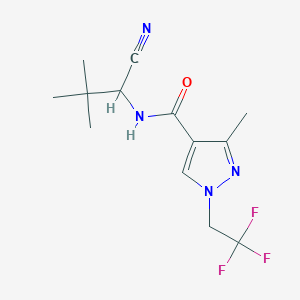

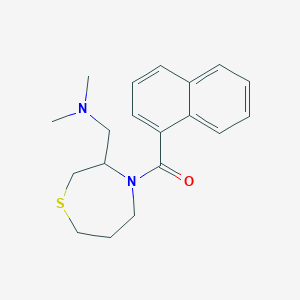

![molecular formula C23H20ClN3OS2 B2549608 N-(4-氯苯并[d]噻唑-2-基)-4-(异丙硫基)-N-(吡啶-3-基甲基)苯甲酰胺 CAS No. 920395-21-7](/img/structure/B2549608.png)

N-(4-氯苯并[d]噻唑-2-基)-4-(异丙硫基)-N-(吡啶-3-基甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Discovery of Novel RET Kinase Inhibitors

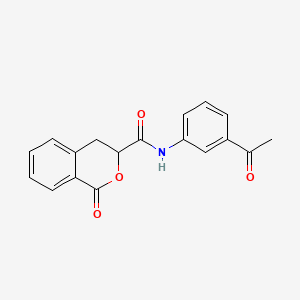

The research presented in the first paper discusses the design, synthesis, and evaluation of novel 4-chloro-benzamides derivatives, which include a substituted five-membered heteroaryl ring, as RET kinase inhibitors for cancer therapy. The compound I-8, which contains 1,2,4-oxadiazole, was found to strongly inhibit RET kinase activity at both the molecular and cellular levels, suggesting its potential as a lead compound for further investigation in cancer treatment .

Improved Synthesis of Benzamide Derivatives

The second paper outlines an improved synthesis process for 2-hydroxy-N-(pyridin-4-yl)benzamide, starting from salicylic acid and 4-aminopyridine. The study highlights the effects of different reaction conditions on product yield, achieving a high yield of 87.8% under the catalytic action of triethylamine. This process is noted for its mild reaction conditions and simplicity, making it easily controllable .

Cytotoxic Activity of Thiadiazolo[2,3-a]pyridine Benzamide Derivatives

In the third paper, researchers synthesized three N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes. The derivatives were obtained through a one-pot reaction and subsequent oxidation, which led to cyclization and the formation of new N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. These compounds, along with their copper(II) complexes, were evaluated for cytotoxicity against various human cancer cell lines, with significant cytotoxicity observed, particularly against MDA-MB-231 and LNCap cell lines .

Structural Analysis of N-(pyridin-2-ylmethyl)benzamide Derivative

The fourth paper focuses on the crystal structure of a specific N-(pyridin-2-ylmethyl)benzamide derivative. The study provides insights into the orientation of the pyridine ring with respect to the benzene ring in the crystalline form, with two independent molecules showing different inclinations. This structural analysis is crucial for understanding the molecular interactions and properties of such compounds .

Synthesis and Structure of a Pyrazolopyridine Benzamide

Finally, the fifth paper describes the synthesis of a pyrazolopyridine benzamide compound via microwave irradiation. The crystal structure of this compound reveals that most atoms of the pyrazolo[3,4-b]pyridine system lie in one plane, with two adjacent carbon atoms being displaced. The study also notes the formation of intermolecular hydrogen bonds that link the molecules into infinite chains, which could be relevant for the compound's properties and interactions .

科学研究应用

酶抑制和药物发现

与N-(4-氯苯并[d]噻唑-2-基)-4-(异丙硫基)-N-(吡啶-3-基甲基)苯甲酰胺结构相关的化合物已被确认为对关键生物酶如血管内皮生长因子受体-2(VEGFR-2)具有强效和选择性的抑制作用,展示了它们在开发新的治疗剂治疗包括癌症在内的各种疾病中的潜力。例如,取代苯甲酰胺已经证明在抑制VEGFR-2激酶活性方面具有疗效,突显了它们通过抑制血管生成在癌症治疗中的潜力(Borzilleri et al., 2006)。

合成和化学转化

该化合物的结构框架有利于化学转化,使其成为有机合成中的有价值的前体。例如,N-(4-氯苯并[d]噻唑-2-基)-4-(异丙硫基)-N-(吡啶-3-基甲基)苯甲酰胺的衍生物已被用于合成苯并噻唑和噻唑吡啶,这是药物和有机材料中重要的杂环。通过TEMPO催化的电化学C–H硫化方法展示了这些杂环从相关硫酰胺中提供了一种无金属和试剂的方法(Qian et al., 2017)。

抗菌和抗肿瘤活性

此外,该化合物的化学多样性使其具有探索其抗菌和抗肿瘤潜力的可能性。例如,吡啶噻唑衍生物在抗菌和抗肿瘤研究中显示出有希望的结果,表明N-(4-氯苯并[d]噻唑-2-基)-4-(异丙硫基)-N-(吡啶-3-基甲基)苯甲酰胺衍生物在开发具有新颖性能的新生物活性材料中的潜力(Xun-Zhong et al., 2020)。

材料科学和传感器开发

在材料科学中,N-(4-氯苯并[d]噻唑-2-基)-4-(异丙硫基)-N-(吡啶-3-基甲基)苯甲酰胺的衍生物的独特性质已被用于传感器的开发。例如,某些衍生物已被用作选择性传感材料,用于构建用于检测微量金属的电极,展示了该化合物在制药应用之外的实用性(Hajiaghababaei et al., 2016)。

属性

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-4-propan-2-ylsulfanyl-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3OS2/c1-15(2)29-18-10-8-17(9-11-18)22(28)27(14-16-5-4-12-25-13-16)23-26-21-19(24)6-3-7-20(21)30-23/h3-13,15H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAUGAIFXJSHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(isopropylthio)-N-(pyridin-3-ylmethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2549537.png)

![3-chloro-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline](/img/structure/B2549542.png)

![2-[(3,4-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2549545.png)

![5-[(4-Chloro-3-methylphenoxy)methyl]-2-methylpyrazol-3-amine](/img/structure/B2549546.png)

![5-[3-(morpholine-4-sulfonyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2549547.png)